molecular formula C25H26FN3O3S B2539774 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1351589-63-3

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No. B2539774
CAS RN: 1351589-63-3
M. Wt: 467.56
InChI Key: SHWKPSVTLVTTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H26FN3O3S and its molecular weight is 467.56. The purity is usually 95%.
BenchChem offers high-quality 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures involving benzofuran, thiadiazol, piperidinyl, and fluorophenyl groups are often synthesized using advanced organic synthesis techniques. For example, Govindhan et al. (2017) described the synthesis and spectroscopic characterization of a compound involving click chemistry, highlighting methods for analyzing thermal stability and structure via XRD analysis. Such studies demonstrate the intricate processes involved in creating and analyzing novel organic compounds, which could extend to the synthesis and characterization of the compound (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Biological Applications and Pharmacokinetics

Compounds featuring similar structural moieties often undergo pharmacokinetic studies to understand their biological applications. For instance, the interaction of newly synthesized molecules with proteins such as human serum albumin is crucial for determining their potential as drug candidates. This involves evaluating binding efficiencies and molecular docking studies to predict how these molecules might interact with biological targets (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Antimicrobial and Antileukemic Activities

Research on structurally related compounds has shown potential antimicrobial and antileukemic activities. Vinaya et al. (2012) synthesized novel derivatives and evaluated them for antileukemic activity, demonstrating the potential therapeutic applications of such compounds. These findings suggest that the compound could also possess similar bioactive properties, warranting further investigation into its antimicrobial and antileukemic efficacy (Vinaya, Kavitha, Prasanna, Chandrappa, Ranganatha, Raghavan, & Rangappa, 2012).

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3S/c1-25(2)13-16-7-5-11-20(22(16)32-25)31-15-21(30)29-12-6-8-17(14-29)23-27-28-24(33-23)18-9-3-4-10-19(18)26/h3-5,7,9-11,17H,6,8,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWKPSVTLVTTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCCC(C3)C4=NN=C(S4)C5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

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